EACC specifically blocks the fusion of completed autophagosomes with lysosomes without affecting the degradative capacity of the lysosomes themselves or general endocytic pathways [1]. Its mechanism is distinct from other autophagy inhibitors like Bafilomycin A1 (which disrupts lysosomal acidity) or Chloroquine (which acts as a lysosomotropic agent) [2].
The diagram below illustrates the mechanism of this compound in the autophagy pathway:
This compound exerts its effect by inhibiting the translocation of the SNARE protein Syntaxin 17 (Stx17) to autophagosomal membranes. Stx17, along with its partner SNARE SNAP29, is essential for docking and fusing with the lysosomal R-SNARE VAMP8 [1]. By disrupting this specific SNARE complex, this compound halts autophagic flux, leading to an accumulation of undegraded autophagosomes in the cell.
This compound has been utilized as a tool compound to investigate various cellular processes, particularly the role of autophagy and retrograde transport in different biological contexts.
Research has shown that this compound provides strong protection against certain plant toxins, including ricin, abrin, and modeccin [3]. The protection mechanism does not appear to be through inhibition of toxin endocytosis or retrograde transport to the Golgi and Endoplasmic Reticulum (ER). Instead, evidence suggests this compound blocks the release of the enzymatically active toxin moiety from the ER into the cytosol, a critical step for intoxication [3]. The following workflow visualizes a key experiment to determine the site of this compound action:
This compound is one of several autophagy modulators used to study how disrupting autophagic flux influences the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) secreted by cancer cells. Treatment with this compound significantly alters the proteome of these EVs, affecting the presence of signaling molecules like SQSTM1 and the TGFβ1 pro-protein, which can influence cell-to-cell communication within the tumor microenvironment [2].
Below is a synthesis of standard protocols for using this compound in cell-based studies, compiled from multiple research articles [3] [1] [2].
1. Cell Culture and Pre-treatment
2. Key Controls and Viability
3. Sample Analysis and Validation Validation of this compound's effect is typically done by analyzing established autophagy markers:
| Assay Type | Method | Expected Outcome with this compound |
|---|---|---|
| Immunoblotting | Probe for LC3-II and p62/SQSTM1 | Accumulation of both LC3-II and p62 proteins [1]. |
| Microscopy | Tandem fluorescent mRFP-GFP-LC3 reporter | Increase in yellow puncta (mRFP+/GFP+, autophagosomes) due to blocked fusion/acidification [1]. |
This compound serves as a more specific tool than lysosomotropic agents because it reversibly inhibits autophagosome-lysosome fusion without directly impairing lysosomal pH or general endocytic degradation [1]. Its ability to protect against specific toxins like ricin highlights a crucial, autophagy-independent role for the SNARE protein Stx17 or related machinery in the ER-translocation step of these toxins [3].
In experimental biology and drug development, EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a chemical compound identified as a reversible inhibitor of autophagy [1]. It works by selectively blocking the fusion of autophagosomes with lysosomes, without significantly affecting endo-lysosomal function [2].
The table below summarizes its mechanism and experimental applications based on one study [1]:
| Aspect | Details on this compound |
|---|---|
| Primary Mechanism | Reversibly inhibits autophagosome-lysosome fusion by blocking recruitment of syntaxin 17 (Stx17) to autophagosomes [1]. |
| Key Experimental Finding | Provides strong protection against plant toxins (ricin, abrin, modeccin) by inhibiting the release of the toxin's active A-moiety into the cytosol, not by blocking its transport to the Golgi or ER [1]. |
| Cell Lines Used | HEp-2 cells, PC3 cells, HeLa cells [1]. |
| Typical Working Concentration | 10 µM [1]. |
| Critical Note on Solubility | The protective effect of this compound is abolished in the presence of serum, and its effects are reversible upon removal from the medium [1]. |
The following diagram and protocol outline the experimental workflow used to study this compound's protective effect against ricin toxin [1].
A workflow to study this compound's effect on ricin toxicity.
Key Methodological Details [1]:
The table below contrasts its stance with a more cautious approach.
| Feature | Effective Accelerationism (e/acc) | Prosocial AI |
|---|---|---|
| Core Belief | Technological progress is an unstoppable force that should be accelerated to solve humanity's problems [5] [4]. | Technological development must be guided by human values and ethical considerations from the start [5]. |
| View on AI Risk | Believes existential risks from AI are negligible; the bigger risk is moving too slowly [5] [4]. | Prioritizes thorough testing and safety mechanisms to avoid systems that undermine society [5]. |
| Approach to Regulation | Champions free-market innovation and opposes regulation, viewing it as a barrier to progress [5] [4]. | Supports establishing thoughtful guardrails and inclusive governance before deployment [5]. |
| Ultimate Goal | To use technology to ensure human survival and propagate consciousness, potentially in non-biological forms [4] [6]. | To create AI that benefits both people and the planet, reflecting our highest values [5]. |
The following diagram illustrates the core ideological conflict in AI development as framed by the e/acc movement.
The competing philosophies shaping AI's future.
EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor. It works by selectively inhibiting the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby blocking the fusion of autophagosomes with lysosomes without affecting general endo-lysosomal function [1] [2]. This reversible action allows for precise control in experimental settings.
The diagram below illustrates how this compound inhibits autophagy.
This compound's inhibition of Stx17 also impacts other cellular processes. Research shows this compound provides strong protection against plant toxins like ricin, abrin, and modeccin by inhibiting the release of the toxin's active moiety into the cytoplasm, likely by disrupting ER function or protein translocation [2].
This compound is used to investigate the role of autophagy in various biological contexts. Key experimental findings are summarized below.
| Research Area / Model | Key Findings on this compound Impact | Significance / Proposed Mechanism |
|---|---|---|
| Head & Neck Cancer (FaDu cells) [1] | Alters protein content of PS-positive Extracellular Vesicles (PS-EVs); increases signaling molecules (SQSTM1, TGFβ1). | Modifies cell communication; potential to influence tumor microenvironment via EVs. |
| Toxin Intoxication (Ricin) [2] | Strongly protects cells (HEp-2, PC3, HeLa); does not prevent toxin transport to Golgi/ER. | Inhibits reduction of ricin in ER, blocking active subunit release into cytosol. |
| General Autophagy Studies [1] [2] | Reversibly blocks autophagosome-lysosome fusion; effect is reversible upon removal. | Confirms specificity for late-stage autophagy; valuable for probing autophagy flux. |
The experimental workflow for studying this compound's impact on cancer cells and extracellular vesicles is visualized below.
To utilize this compound in your research, here are established protocols from recent studies.
1. Cell Culture and Autophagy Modulation
2. Conditioned Media and EV Isolation (from FaDu cells) This protocol is used to study this compound's effect on extracellular vesicle content [1].
3. Assessing Protection Against Ricin Toxin This protocol evaluates this compound's efficacy in modulating toxin processing [2].
This compound is a promising research tool, but several areas require further investigation to unlock its full potential:
EACC demonstrates activity in distinct biological pathways, supported by the following key experimental findings.
This compound blocks a late stage of autophagy without affecting endo-lysosomal function, providing a protective effect against certain plant toxins [1].
The diagram below illustrates how this compound inhibits autophagy and the subsequent protection mechanism against ricin toxin, based on the experimental findings [1].
This compound was identified as a hit in a drug-repurposing screen against SARS-CoV-2 PLpro [2].
The following table summarizes key quantitative data from the PLpro inhibition studies [2]:
| Assay Type | Target | Reported IC₅₀ or Value | Experimental Notes |
|---|---|---|---|
| Enzymatic (FRET) | SARS-CoV-2 PLpro | 8.28 µM | Broad-spectrum; also inhibits SARS-CoV PLpro (IC₅₀ = 6.28 µM) [2] |
| Enzymatic (FRET) | MERS-CoV PLpro | 27.8 µM | Weaker inhibition [2] |
| Enzymatic (FRET) | SARS-CoV-2 Mpro | ≥ 60 µM | Inactive, suggests specificity for PLpro [2] |
| Cellular (FlipGFP) | Cellular PLpro Activity | Not active | Did not show significant inhibition in this cell-based assay [2] |
The diagram below outlines the key steps and decision points in the drug repurposing screening workflow that identified this compound as a PLpro inhibitor [2].
This compound serves primarily as a research tool in two areas:
In biochemical contexts, EACC refers to a compound with the formula ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate. It was recently identified as a specific and reversible inhibitor of autophagy, a critical cellular process for degrading damaged components [1].
The table below summarizes the experimental findings on this compound's effect on ricin intoxication:
| Experimental Aspect | Key Finding with this compound |
|---|---|
| Toxin Protection | Strong protection against ricin, abrin, modeccin, viscumin, and volkensin [1]. |
| Cellular Uptake | No effect on ricin binding to the cell surface; slight (20%) inhibition of endocytic uptake [1]. |
| Retrograde Transport | Ricin successfully reaches the Golgi and ER; transport is not significantly blocked [1]. |
| Proposed Mechanism | Inhibits the reduction of the ricin disulfide bond in the ER, preventing release of the toxic A-chain into the cytosol [1]. |
| Effect on Protein Synthesis | Minimal effect on total cellular protein synthesis, indicating low inherent toxicity [1]. |
In quantum information theory, This compound stands for Entanglement-Assisted Classical Communication. It describes a protocol that uses pre-shared quantum entanglement between a sender and receiver to enhance the amount of classical information that can be sent over a quantum channel [2] [3].
The following is a summarized methodology based on the research paper for evaluating the effect of the autophagy inhibitor this compound on ricin intoxication in cell cultures [1]:
The diagrams below illustrate the core concepts for both meanings of this compound, created using Graphviz per your specifications.
Diagram 1: this compound inhibits ricin's toxic A-chain release in the ER, preventing cytosolic damage [1].
Diagram 2: this compound protocol uses pre-shared entanglement to send two classical bits via one qubit [2] [3].
Given the stark difference between these two fields, your next steps should be to narrow your focus:
EACC is a known autophagy inhibitor that acts by selectively blocking autophagosome-lysosome fusion. It achieves this by preventing the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby reversibly inhibiting autophagic flux without affecting endo-lysosomal function [1] [2] [3].
The table below outlines its basic chemical and handling information:
| Property | Description |
|---|---|
| CAS Number | 864941-31-1 [3] |
| Molecular Formula | C₁₃H₁₁N₃O₆S₂ [3] |
| Molecular Weight | 369.37 g/mol [3] |
| Recommended Solvent | DMSO [3] |
| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year [3] |
| Primary Mechanism | Inhibits autophagosome-lysosome fusion by blocking Stx17 recruitment [1] [3] |
While exact protocols from the literature are not fully detailed, the following general principles and observed applications can guide experimental design:
The diagram below visualizes a generalized experimental workflow for studying this compound's effect on toxin intoxication, based on methods described in the search results.
The available information is foundational but insufficient for direct laboratory implementation. To develop complete application notes, you will need to:
| AI Approach | Key Application | Reported Outcome/Advantage |
|---|---|---|
| Deep Interactome Learning (e.g., DRAGONFLY) [3] | De novo drug design; generates novel drug-like molecules from scratch. | Creates molecules with specific bioactivity, synthesizability, and structural novelty without need for application-specific fine-tuning. |
| Graph-Based & Attention-Based Models [4] | Predicting Drug-Target Binding (DTB) and Drug-Target Affinity (DTA). | Outperforms older methods; better handles 3D molecular configurations and binding pocket information. |
| Large Language Models (LLMs) for Molecules [4] | Representing drugs and targets as semantic language (e.g., ChemBERTa, ProtBERT). | Provides crucial semantic information from chemical structures to improve DTB prediction. |
Workflow Overview:
The workflow below visualizes this integrated, iterative protocol for accelerated model development.
Diagram 1: An iterative protocol for accelerated machine learning model development, integrating e/acc principles.
This phase is critical for balancing acceleration with reliability. The protocol requires a multi-faceted evaluation strategy before a model can progress to deployment [2] [3].
1. Implementation of k-Fold Cross-Validation
2. Comprehensive Metrics Analysis The following metrics must be computed and analyzed to form a complete picture of model performance [2] [3].
Classification Model Metrics
Table: Key Evaluation Metrics for Classification Models [2] [3]
| Metric | Formula | Purpose & Interpretation |
|---|---|---|
| Accuracy | (TP+TN)/(TP+TN+FP+FN) | Overall correctness. Can be misleading with imbalanced classes. |
| Precision | TP/(TP+FP) | Measures the quality of positive predictions. Low precision means many false alarms. |
| Recall (Sensitivity) | TP/(TP+FN) | Measures the ability to find all positive instances. Low recall means missing many true positives. |
| F1-Score | 2(PrecisionRecall)/(Precision+Recall) | Harmonic mean of precision and recall. Provides a single balanced score. |
| AUC-ROC | Area under the ROC curve | Measures the model's ability to distinguish between classes. 0.5 = random, 1.0 = perfect. |
Regression Model Metrics [2] [3]
This document has outlined a practical pathway for applying the principles of Effective Accelerationism (e/acc) to machine learning projects. By adopting the structured, iterative protocol and rigorous evaluation metrics described, researchers and drug development professionals can strive for rapid innovation while maintaining scientific rigor.
Future exploration in this area could involve:
EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor that selectively blocks autophagosome-lysosome fusion by inhibiting the recruitment of syntaxin 17 (Stx17) [1] [2]. Research also identifies this compound as a potent inhibitor of the SARS-CoV-2 PLpro, showing promise as an antiviral agent [3]. The table below summarizes its core activities and applications.
Table 1: Key Research Applications and Mechanisms of this compound
| Application Area | Primary Mechanism of Action | Observed Experimental Outcomes | Relevance for Drug Development |
|---|---|---|---|
| Plant Toxin Intoxication (e.g., Ricin, Abrin) | Inhibits release of the enzymatically active toxin A-moiety in the Endoplasmic Reticulum (ER); does not significantly affect retrograde transport [1] [4]. | Strong protection against ricin, abrin, modeccin, viscumin, and volkensin; minimal effect on Shiga toxin [1] [4]. | Reveals a late step in plant toxin cytosol entry; a potential tool for understanding ER translocation. |
| SARS-CoV-2 Antiviral Research | Competitive inhibition of the viral Papain-Like Protease (PLpro), disrupting viral replication and immune evasion [3]. | IC50 of 8.28 µM against SARS-CoV-2 PLpro; also inhibits SARS-CoV PLpro (IC50 6.28 µM) [3]. | Provides a novel scaffold for developing broad-spectrum antiviral drugs targeting PLpro. |
| Cancer & Extracellular Vesicle (EV) Research | Alters the protein content of phosphatidylserine-positive EVs released by cancer cells upon autophagy modulation [2]. | Changes in EV cargo including signaling molecules (SQSTM1, TGFβ1); influences communication with fibroblasts [2]. | Suggests a role in modulating the tumor microenvironment; a tool for studying autophagy-EV interplay. |
Here are standardized protocols for key experiments involving this compound, based on published methodologies [1] [3] [2].
This protocol measures the inhibition of ricin-induced protein synthesis shutdown in cultured cells.
This is a biochemical FRET (Fluorescence Resonance Energy Transfer) assay to determine the inhibitory potency of this compound against PLpro.
This protocol outlines the treatment of cancer cells with this compound to study its effect on autophagy and subsequent EV composition.
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of this compound in toxin protection.
This diagram outlines the core steps for conducting the ricin protection assay (Protocol 1).
This diagram summarizes the intracellular transport pathway of ricin and the proposed point of inhibition by this compound in the endoplasmic reticulum (ER) [1] [4].
For researchers, scientists, and drug development professionals, a well-structured protocol is the cornerstone of a study's integrity, reproducibility, and ethical soundness. This guide outlines the essential components and provides a template for creating detailed application notes and protocols.
A robust protocol should comprehensively address the following sections, with particular emphasis on the newly added or revised items in SPIRIT 2025:
The table below summarizes the SPIRIT 2025 checklist items for a clinical trial protocol.
Table 1: SPIRIT 2025 Checklist for Clinical Trial Protocols [1]
| Section | Item No. | Description |
|---|---|---|
| Administrative | 1a, 1b | Title & Structured Summary |
| 2 | Protocol Version | |
| 3a-3d | Roles & Responsibilities | |
| Open Science | 4 | Trial Registration |
| 5 | Protocol & Statistical Analysis Plan Access | |
| 6 | Data Sharing | |
| 7a, 7b | Funding & Conflicts of Interest | |
| 8 | Dissemination Policy | |
| Introduction | 9a, 9b | Background & Rationale |
| 10 | Objectives | |
| Methods | 11 | Patient and Public Involvement |
| 12 | Trial Design | |
| 13 | Study Settings | |
| 14a, 14b | Eligibility Criteria | |
| 15 | Interventions | |
| 16 | Outcome Measures | |
| 17 | Participant Timeline | |
| 18 | Sample Size | |
| 19 | Recruitment | |
| 20 | Data Collection & Management | |
| 21 | Statistical Methods | |
| 22 | Methods for Harms Assessment | |
| 23 | Monitoring | |
| Ethics | 24 | Research Ethics Approval |
| 25 | Protocol Amendments | |
| 26 | Consent & Assent | |
| 27 | Confidentiality | |
| 28 | Declaration of Interests | |
| 29 | Ancillary & Post-Trial Care | |
| 30 | Availability of Data | |
| Appendices | 31 | Informed Consent Materials |
| 32 | Biological Specimens | |
| 33 | Model Consent Form for Data Sharing | |
| 34 | Independent Committee Members |
To illustrate a detailed methodology section, here is an example from a recent study investigating how TNF-α impairs platelet function by inhibiting autophagy [2]. This can serve as a template for describing complex biological assays.
Table 2: Experimental Protocol for Assessing Autophagic and Mitophagic Flux
| Experiment | Methodology Details |
|---|
| Bioenergetic Profiling | Tool: Seahorse XF Analyzer. Method: Platelets are isolated and seeded. The oxygen consumption rate (OCR) is measured under basal conditions and in response to inhibitors to calculate basal respiration, ATP-linked respiration, and maximal respiratory capacity [2]. | | Metabolomic Analysis | Tool: UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry). Method: Metabolites are extracted from platelets. Data is processed for partial least squares discriminant analysis (PLS-DA) and Metabolite Set Enrichment Analysis (MSEA) to identify altered functional pathways [2]. | | Functional Assay (Clot Contraction) | Tool: Platelet strength assay or thrombin-induced clot contraction test. Method: For the platelet strength assay, platelets are activated within a clot, and sensors measure the force exerted over time. For the thrombin-induced test, clot size and weight are measured after serum extrusion [2]. | | Autophagic Flux Measurement | Method: Platelets are analyzed via Western blot or immunofluorescence for key autophagy proteins (e.g., LC3-II). A decrease in Syntaxin 17 (STX17), a protein critical for autophagosome-lysosome fusion, indicates inhibited autophagic flux [2]. |
As requested, the following Graphviz diagram illustrates the signaling pathway by which TNF-α impairs platelet function through autophagy inhibition, as described in the research [2]. The diagram adheres to your specifications for color, contrast, and styling.
Diagram Title: TNF-α Inhibits Autophagy to Impair Platelet Function
The search identified one relevant scientific paper discussing this compound. It is a chemical compound characterized as an autophagy inhibitor [1].
The following diagram illustrates the proposed mechanism of action for this compound based on the available research [1].
The table below summarizes the key findings from the study involving this compound [1].
| Aspect Investigated | Finding/Effect of this compound | Experimental Context Notes |
|---|---|---|
| Protection Against Ricin | Strong protection; significant reduction in protein synthesis inhibition. | Protection was rapid (observed after 30 min pre-incubation) and reversible. |
| Cellular Uptake & Transport | No major inhibition of ricin binding to cell surface or retrograde transport to the ER. | Slight reduction in endocytic uptake (approx. 20%) noted, but not deemed primary protective mechanism. |
| Mechanism of Protection | Inhibits the reduction of the ricin A-B chain disulfide bond in the ER, preventing release of the active A-moiety into the cytosol. | Concluded based on immunoprecipitation experiments under non-reducing conditions. |
| Effect on Other Toxins | Protected against abrin, modeccin, viscumin, and volkensin. | Slight protection observed against Shiga toxin. |
| Interaction with TBK1 Inhibition | The protective effect of this compound was maintained even when TBK1 was inhibited. | TBK1 inhibition alone sensitized cells to ricin by increasing its transport to the Golgi. |
The methodology for investigating a compound like EACC typically involves using autonomous systems to analyze its effects on key cellular signaling pathways. The proposed experimental workflow moves from treatment to high-throughput data collection and finally to computational analysis.
Table 1: Core Experimental Stages and Autonomous System Applications
| Stage | Description | Role of Autonomous Systems |
|---|---|---|
| 1. Cell Treatment | Application of this compound across cell lines. | Automated liquid handling for high-throughput, reproducible dosing. |
| 2. Phenotypic Assay | Measure cell viability, ROS, etc. | Automated, multi-parameter data acquisition from microplates. |
| 3. Molecular Assay | Analyze protein/gene expression (e.g., Western Blot, qPCR). | Standardized protocol execution and data collection. |
| 4. Data Integration | Correlate this compound dose with phenotypic and molecular outcomes. | Control theory & optimization algorithms to model signaling networks and predict cell fate [1]. |
This protocol provides a template for evaluating a compound's effect on oxidative stress pathways, which is a common mechanism of interest in drug development [2].
To investigate the dose-dependent effects of this compound on cell viability, intracellular ROS levels, and the activation of key signaling pathways (NRF2, PI3K/AKT, FOXO) in a panel of human breast cancer cell lines.
Cell Seeding and Culture
Compound Treatment
Cell Viability Assay
Intracellular ROS Measurement
Protein Extraction and Western Blotting
The hypothetical workflow for analyzing this compound's mechanism can be visualized in the diagram below. This serves as a template for the kind of logical relationship you would map with your data.
The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) has been identified as a promising cytoprotective agent against several plant-derived protein toxins, including ricin, abrin, modeccin, viscumin, and volkensin [1]. Its primary documented mechanism of action is the reversible inhibition of autophagosome-lysosome fusion by preventing the recruitment of syntaxin 17 (Stx17) to the autophagosomal membrane [1].
Notably, research indicates that this compound's potent protection against toxins is not primarily due to the inhibition of toxin uptake or retrograde transport but rather through the inhibition of the functional release of the toxin's enzymatically active A-moiety into the cytosol [1]. The following diagram illustrates the proposed mechanism by which this compound protects cells from ricin intoxication.
The protective efficacy of this compound has been quantified against ricin in various cell lines. The data below summarizes key findings from these studies [1].
Table 1: Cytoprotective Effect of this compound Against Ricin
| Cell Line | This compound Pre-incubation | Protection Observed | Key Experimental Conditions |
|---|---|---|---|
| HEp-2 | 30 minutes | Significant protection | Serum-free medium |
| HEp-2 | 2 hours | Robust protection (IC~50~ not measurable at 10 µM this compound) | Serum-free medium |
| PC3 | 2 hours | Protected | Serum-free medium |
| HeLa | 2 hours | Protected | Serum-free medium |
Table 2: Effect of this compound on Ricin Trafficking and Processing
| Experimental Readout | Effect of this compound | Interpretation |
|---|---|---|
| Cell Surface Binding (¹²⁵I-ricin) | No effect | Protection is not due to blocked toxin binding [1]. |
| Endocytic Uptake (¹²⁵I-ricin) | Slight inhibition (~20%) | Minor contributor to overall protection [1]. |
| Transport to Golgi (Sulfation of RS1) | Similar to reduction in total cellular sulfation | Retrograde transport to Golgi is not significantly blocked [1]. |
| Transport to ER (Glycosylation of RS2) | Not prevented | Toxin successfully reaches the ER [1]. |
| A-Chain Release in ER (Immunoprecipitation) | Strongly inhibited | Primary mechanism: this compound prevents reduction of the disulfide bond, cytosolic release, and cytotoxicity [1]. |
This protocol is used to quantify the protective effect of this compound against ricin in cell culture.
Key Reagents:
Methodology:
This protocol uses a ricin construct (RS1) with a sulfation site in the A-chain to monitor its release.
Key Reagents:
Methodology:
The overall workflow for a comprehensive investigation of this compound's activity is summarized below.
The United Nations Office on Drugs and Crime (UNODC) is supporting the development of a Results-Based Monitoring and Evaluation (RBM&E) System for the EACC in Nairobi, Kenya [1]. The primary objective is to create a digital system that automates performance tracking across the strategic plans of the Ethics and Anti-Corruption Commission, the National Integrity Academy, and the Kenya Leadership and Integrity Forum. This initiative aims to enhance data-driven decision-making, accountability, and service delivery within a four-month period [1].
The project is structured into four primary phases, each with specific deliverables and objectives. The following table summarizes the key quantitative and functional requirements.
Table 1: Project Phase Objectives and Deliverables [1]
| Project Phase | Primary Objectives | Key Deliverables |
|---|---|---|
| I. Needs Assessment | Review existing RBM&E policies and frameworks; evaluate current tools and infrastructure; map RBM&E workflows. | A comprehensive report detailing workflow maps, infrastructure gaps, and recommendations for suitable database structures. |
| II. System Design | Propose a digital end-to-end M&E solution; build an AI-enabled database with dashboard and reporting tools; integrate security features. | A designed system (web/mobile) prototype, demonstrated to and incorporating feedback from stakeholders. |
| III. System Rollout & Testing | Deploy a beta version; configure test and production environments; execute test cases and manage bugs. | A deployed beta system, test case reports, and troubleshooting protocols to ensure compliance with software standards. |
| IV. Documentation & Training | Develop system and database documentation; create operational procedures and training manuals. | Complete system documentation and trained Commission staff through targeted mentoring sessions. |
Protocol 1: Conducting a Comprehensive Needs Assessment
Protocol 2: Beta System Deployment and User Acceptance Testing (UAT)
The following diagrams, generated with Graphviz's DOT language, illustrate the proposed system architecture and data workflow. The color palette, node text, and layout are designed per your specifications for high clarity and visual contrast.
Diagram 1: High-Level System Architecture for the Digital RBM&E System
Diagram 2: RBM&E System Workflow and Data Logic
Success will depend on meticulous execution of the needs assessment to ensure the system perfectly fits the this compound's unique workflows, coupled with comprehensive training to foster user adoption. The final, deployed system is expected to significantly enhance transparency, accountability, and the effectiveness of anti-corruption initiatives in Kenya.
EACC specifically targets the final stages of the autophagy process. It blocks autophagic flux by preventing the SNARE protein Stx17 from loading onto autophagosomes, thereby inhibiting their fusion with lysosomes. It is noted that this compound does not affect endo-lysosomal function or the associated RABs and tethers, but specifically disrupts their interaction with LC3 and Stx17 [1].
The following diagram illustrates the mechanism by which this compound inhibits autophagy.
This compound has been demonstrated to offer a strong protective effect against several plant toxins, including ricin, abrin, modeccin, viscumin, and volkensin. This protection is not primarily due to inhibited endocytosis or retrograde transport to the Golgi Apparatus and Endoplasmic Reticulum (ER), but rather by preventing the release of the enzymatically active toxin A-moiety into the cytosol [2].
Key experimental findings include:
The table below summarizes experimental data on this compound's toxin protection.
| Experimental Model | Treatment | Key Observation | Reference |
|---|---|---|---|
| HEp-2 cells | 10 µM this compound, 2h pre-treatment | Strong protection against ricin; IC₅₀ not measurable in tested range | [2] |
| HEp-2, PC3, HeLa cells | 10 µM this compound | Protection against ricin confirmed across multiple cell lines | [2] |
| HEp-2 cells with RS1 ricin construct | 10 µM this compound, MG132 (proteasome inhibitor) | Inhibited release of free ricin A-chain in the ER; no major inhibition of Golgi transport | [2] |
| FaDu cells (HNSCC) | 10 µM this compound for 24h | Altered protein content of PS-positive extracellular vesicles (PS-EVs) | [3] |
This protocol is adapted from experiments measuring ricin-induced inhibition of protein synthesis in cultured cells [2].
Step 1: Cell Seeding and Pre-incubation
Step 2: Ricin Intoxication
Step 3: Protein Synthesis Measurement
Step 4: Data Analysis
This protocol can be used alongside toxicity assays to confirm this compound activity. Monitoring the lipidation of LC3 (LC3-II) and the level of the autophagy substrate p62/SQSTM1 via western blot is a standard method.
Step 1: Cell Treatment
Step 2: Protein Extraction and Western Blot
The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a research chemical that acts as a reversible inhibitor of autophagosome-lysosome fusion [1]. Its main documented challenge is its protective effect against specific protein toxins, which can be a significant interference or a useful tool, depending on the experiment's goal.
This compound provides strong protection against the plant toxin ricin, as well as abrin, modeccin, and viscumin, primarily by inhibiting the release of the toxin's active A-moiety into the cytosol after it has reached the Endoplasmic Reticulum (ER). It does not significantly prevent the toxin's binding, endocytic uptake, or retrograde transport to the Golgi apparatus and ER [1].
Here are some common experimental issues and how to address them based on published research.
| Question | Finding & Solution |
|---|---|
| What if this compound does not protect my cells from ricin? | The protective effect is abolished in the presence of serum [1]. Pre-incubate and perform experiments in serum-free media. |
| How long should I pre-incubate cells with this compound? | Protection is observable after a 30-minute pre-incubation and improves after 2 hours [1]. A pre-incubation of at least 2 hours is recommended. |
| What is a working concentration for this compound? | A concentration of 10 µM in serum-free conditions provided strong protection against ricin, making the 50% inhibitory concentration (IC50) unmeasurable in the tested range [1]. |
| Does this compound affect general cellular health or protein synthesis? | This compound is well-tolerated. At 10 µM, it has only a minor effect on total protein synthesis over a 3-hour period [1]. |
| Is the effect of this compound permanent? | No. The inhibitory effect on autophagy and the protection against toxins are reversible upon removal of this compound from the medium [1]. |
To ensure consistent and reproducible results with this compound, follow these methodologies derived from the literature.
This protocol is used to study the role of autophagy in toxin internalization or to establish this compound as a control.
This method verifies if this compound acts at a step after the toxin has reached the Golgi apparatus.
The following diagram illustrates the key steps and decision points in a typical experiment investigating this compound's effect on ricin intoxication.
The diagram below summarizes the intracellular pathway of ricin and the specific step where this compound interferes to prevent intoxication.
For researchers planning experiments, the table below summarizes the key parameters for EACC use based on a cited study in head and neck cancer cells (FaDu cell line) [1].
| Parameter | Specification / Value |
|---|---|
| Recommended Working Concentration | 10 µM [1] |
| Treatment Duration | 24 hours [1] |
| Solvent | DMSO (from supplier MedChemExpress) [1] |
| Biological Target | SNARE protein Stx17 (autophagosome-lysosome fusion) [1] |
| Primary Effect | Blocks autophagic flux, altering protein content of PS-positive EVs [1] |
| Cell Line Tested (Example) | FaDu (hypopharyngeal squamous cell carcinoma) [1] |
| Cell Viability Post-Treatment | 98.1% - 99.9% (at tested concentrations) [1] |
Here are answers to common experimental questions based on the available data.
Q1: What is the primary application of this compound in research? this compound is used to selectively inhibit a late stage of autophagy. It is particularly valuable for studying how the blockade of autophagosome-lysosome fusion affects the composition and function of extracellular vesicles (EVs) and subsequent cell-to-cell communication, especially in the tumor microenvironment [1].
Q2: Does this compound affect cell viability? In the referenced study on FaDu cells, a 24-hour treatment with this compound and other autophagy modulators did not significantly reduce cell viability, which remained very high (98.1% to 99.9%) across treatments [1]. However, viability should be empirically verified for your specific cell type and conditions.
Q3: How does this compound compare to other autophagy inhibitors? this compound has a specific mechanism. Unlike Bafilomycin A1 (which inhibits V-ATPase and affects lysosomal acidification) or Hydroxychloroquine (HCQ, which acts as a weak base causing lysosomal stress), this compound reversibly and selectively inhibits the Stx17 SNARE complex, making it a more targeted tool for studying the fusion step [1].
Issue 1: Unexpected or absent effect on autophagy markers.
Issue 2: High cell death upon treatment.
Issue 3: Difficulties in interpreting EV data post-treatment.
The following diagram illustrates a general experimental workflow for using this compound to study its effects on extracellular vesicles, based on the methodology from the research paper [1].
The information below is based on a recent news report on systemic issues within the National Police Service (NPS), as identified by the EACC [1]. While not a technical implementation, these findings can be viewed as "troubleshooting" governance systems.
The table below summarizes key vulnerabilities found by the this compound and their corresponding reform recommendations [1].
| Identified Issue / Vulnerability | This compound's Recommended Corrective Action |
|---|---|
| Manipulated Recruitment [1] | Automate the recruitment process fully to ensure uniform application of selection criteria [1]. |
| Irregular Transfers & Deployments [1] | Ensure all transfers comply with established procedures and receive proper approval from the National Police Service Commission (NPSC) [1]. |
| Systemic Extortion (e.g., Traffic Units) [1] | Implement and enforce a robust anti-corruption framework, including corruption prevention committees and Integrity Assurance Officers [1]. |
| Poor Detention Conditions [1] | Improve infrastructure to address overcrowding, sanitation, and create separate holding areas for vulnerable groups [1]. |
| Corruption in Procurement [1] | Maintain conflict-of-interest registers and ensure user departments are involved in procurement specifications and evaluation [1]. |
| Staffing Shortages (e.g., Internal Affairs Unit) [1] | Address critical understaffing in oversight units to ensure they can function effectively [1]. |
| Incomplete Officer Integration & Training [1] | Complete the restructuring of police services and provide necessary induction training [1]. |
The following questions address the institutional capacity of the this compound itself, based on information from its official website [2].
What challenges does the this compound face in discharging its mandate? The this compound reports facing several operational challenges, including:
In scientific and clinical literature, this compound commonly stands for the electrically evoked auditory change complex. This is an objective neural response measured in the auditory cortex, used to assess how well individuals with cochlear implants (CIs) or auditory brainstem implants (ABIs) can detect changes in sound, such as temporal gaps [3].
The following diagram illustrates the basic workflow for conducting an this compound measurement, a key experimental protocol in this field.
Experimental Workflow for this compound Measurement [3]
This guide addresses common issues when using the autophagy inhibitor EACC in studies of ricin and other plant toxins [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No protection against ricin | Serum in the medium; incorrect this compound concentration. | Remove serum from the medium during pre-incubation and experiment. Use this compound at 10 µM or higher [1]. |
| High cell toxicity | Excessive this compound concentration or prolonged exposure. | Titrate this compound to find optimal concentration. The protective effect is reversible; remove this compound to restore normal function [1]. |
| Protection is ineffective against Shiga toxin | Different toxin entry mechanism. | This compound specifically affects the translocation of certain plant toxins from the ER. Use alternative inhibitors for Shiga toxin studies [1]. |
| Weak signal in sulfation assays | Low signal intensity for detecting ricin in the ER. | Add a proteasome inhibitor (e.g., MG132) to prevent degradation of the ricin A-chain and strengthen the signal [1]. |
| This compound protection is overridden | Counteracting cellular signaling. | The TBK1 inhibitor MRT68601 increases ricin transport. Ensure this compound is present to block the final translocation step [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol measures the inhibition of protein synthesis by ricin in the presence of this compound [1].
This assay confirms that ricin reaches the ER even when this compound is present [1].
The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of this compound.
This diagram shows the intracellular pathway of ricin and the point where this compound inhibits its action.
This diagram outlines the key steps for testing the efficiency of this compound in protecting cells from ricin.
Here is a troubleshooting guide and FAQ designed to address common issues researchers face when using the autophagy inhibitor EACC.
What is the primary mechanism of this compound? this compound (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible inhibitor that blocks the fusion of autophagosomes with lysosomes. It acts by inhibiting the recruitment of syntaxin 17 (Stx17) to autophagosomes, which is essential for the SNARE complex formation needed for fusion [1].
Which toxins is this compound effective against? this compound has been shown to provide strong protection against the plant toxins ricin, abrin, modeccin, viscumin, and volkensin [1]. In contrast, it offers only minimal protection against Shiga toxin, highlighting its specificity and the differences in retrograde transport pathways between toxins [1].
Does this compound block the retrograde transport of ricin to the Golgi or ER? No. Evidence from sulfation and glycosylation assays using modified ricin constructs (RS1, RS2) indicates that this compound does not prevent ricin from reaching the ER. The toxin is transported all the way to the ER even in the presence of this compound [1].
At which step does this compound protect cells from ricin intoxication? The protective effect occurs late in the intoxication process. This compound inhibits the reduction of the disulfide bond connecting the ricin A- and B-chains within the ER, thereby preventing the release of the enzymatically active A-moiety into the cytosol [1].
Is the protective effect of this compound reversible? Yes. The inhibition of autophagosome-lysosome fusion by this compound is reversible, and this reversibility also applies to its protection against ricin. The protective effect is abolished when this compound is removed from the cell medium [1].
How does serum affect this compound activity? The protective effect of this compound is significantly reduced or abolished in the presence of serum. Experiments should be conducted under serum-free conditions for optimal efficacy [1].
| Problem & Possible Causes | Proposed Solutions & Experimental Checks |
|---|---|
| Low Cell Viability Post-Treatment [1] | |
| • this compound concentration too high. | • Perform a dose-response curve. Use the lowest effective concentration. |
| • Prolonged incubation time. | • Reduce incubation time with this compound. A 30-minute pre-incubation can show effect, but 2 hours is better [1]. |
| Inconsistent Protection Against Ricin [1] | |
| • Presence of serum in the medium. | • Ensure cells are pre-incubated and maintained in serum-free medium during this compound treatment and ricin intoxication. |
| • Ricin concentration too high. | • Re-titrate your ricin stock. At 10 µM this compound, the 50% inhibitory concentration (IC50) of ricin may not be measurable in standard ranges [1]. |
| • Variability between cell lines. | • Confirm this compound efficacy in your specific cell line. It has been validated in HEp-2, PC3, and HeLa cells [1]. |
| No Reduction in A-Chain Release [1] | |
| • Experimental inability to detect free A-chain. | • Use the proteasome inhibitor MG132 in your assays to prevent degradation of the released A-chain and strengthen the signal [1]. |
| • Use of non-optimal ricin construct. | • For release assays, use a ricin construct with a sulfation site in the A-chain (e.g., RS1). Add N-ethylmaleimide during lysis to prevent post-lysis reduction [1]. |
Protocol 1: Standard Ricin Intoxication and Protection Assay [1]
This protocol measures the protection offered by this compound through the inhibition of protein synthesis.
Protocol 2: Assessing Ricin A-Chain Release in the ER [1]
This protocol uses a sulfatable ricin construct (RS1) and immunoprecipitation to directly monitor the release of the A-chain.
The following diagram illustrates the pathway of ricin intoxication and the specific points where this compound and other inhibitors act, providing a visual summary for your experimental planning.
Diagram 1: Ricin Intoxication Pathway & Inhibitor Mechanisms. This workflow shows the key steps of ricin intoxication and where this compound blocks the process by preventing A-chain release in the ER [1].
The search results provide details on EACC's protective mechanism but do not offer a complete, critical analysis of its methodological limitations. The primary source indicates that the exact molecular target of this compound is still unknown, which is a significant limitation for its use as a precise research tool [1]. Furthermore, its protective effect, while strong against several plant toxins like ricin, abrin, and modeccin, is highly dependent on serum conditions and is reversible upon removal from the medium [1]. The following table summarizes the key limitations based on the available information.
| Limitation Aspect | Description |
|---|---|
| Molecular Target | The exact protein or pathway targeted by this compound remains unidentified [1]. |
| Mechanism of Action | The precise mechanism by which it inhibits toxin A-chain release from the ER is not fully elucidated [1]. |
| Specificity | Provides strong protection against ricin, abrin, modeccin, viscumin, and volkensin, but only minimal protection against Shiga toxin, indicating pathway-specific effects [1]. |
| Experimental Conditions | Its protective effect is abolished in the presence of serum, restricting experimental design [1]. |
Here are the summarized methodologies for key experiments investigating this compound's effects, as detailed in the search results [1].
| Experiment Goal | Detailed Methodology |
|---|
| Toxicity Protection Assay | 1. Cell Culture: Use HEp-2, PC3, or HeLa cells. 2. Pre-incubation: Serum-starve cells. Incubate with this compound (e.g., 10 µM) for 30 min to 2 h. 3. Intoxication: Add ricin (or other toxins) to the medium. 4. Measurement: After 3 hours, measure cellular protein synthesis inhibition. | | Intracellular Transport (Sulfation) | 1. Labeling: Use ricin constructs with sulfation sites (RS1, RS2). 2. Pulse: Incubate cells with the toxin and radioactive sulfate (35SO4) with/without this compound. 3. Analysis: Immunoprecipitate ricin. Use SDS-PAGE (non-reducing conditions) to visualize free A-chain. Use MG132 to inhibit proteasomal degradation. | | Golgi Transport Assay | 1. Treatment: Co-treat cells with this compound and the TBK1 inhibitor MRT68601. 2. Measurement: Assess ricin transport to the Golgi apparatus (e.g., via sulfation of RS1). 3. Observation: MRT68601 increases Golgi transport, but this compound still inhibits ricin intoxication. |
Below is a DOT language script to generate a flowchart of the experimental workflow for evaluating this compound. The script uses the specified color palette and ensures high contrast for text readability.
This diagram illustrates the parallel experimental paths for this compound-treated and control groups, leading to different analytical endpoints.
| Issue | Possible Cause | Solution |
|---|---|---|
| No Protective Effect | Experiment conducted in serum-containing medium [1]. | Remove serum from the medium during this compound pre-incubation and toxin challenge steps. |
| Weak Signal in Sulfation Assay | Proteasomal degradation of ricin A-chain [1]. | Include a proteasome inhibitor (e.g., MG132) during the assay to stabilize the signal. |
| High Cell Toxicity from this compound | This compound concentration is too high. | Titrate the this compound concentration to find a balance between cell viability and protective efficacy. |
< > instead of quotation marks) [2] [3]. Note that the shape=plain or shape=none attribute is often recommended when using these labels to prevent the node's shape from interfering with the label's layout [3].
Many scalability issues in drug discovery stem from poor experimental reproducibility. The table below outlines common problems and their evidence-based solutions.
| Challenge | Root Cause | Optimized Solution | Key Benefit |
|---|---|---|---|
| Low inter-laboratory reproducibility of drug screens [1] | Suboptimal cell culture and assay protocols; use of metrics like IC50 [1] | Use Growth Rate Inhibition (GR) metrics (GR50, GRmax) [1] | More consistent results across different labs and conditions [1] |
| Lengthy cell preparation for assays [2] | Traditional cell expansion leads to genetic drift, contamination, and authentication issues [2] | Use "thaw-and-go" assay-ready cells (e.g., ATCC ThawReady platform) [2] | Saves months of workflow time; improves consistency [2] |
| Poor clinical translation from mouse models [3] | Mouse-specific pathways of drug metabolism differ from humans [3] | Use humanized mouse models (e.g., "8HUM" line for cytochrome P450) [3] | Better predicts human pharmacokinetics and efficacy [3] |
| Evaporation and solvent cytotoxicity affecting viability assays [1] | Drug storage in standard microplates; use of a single DMSO control [1] | Store drugs at -20°C in sealed PCR plates; use matched DMSO controls for each drug dose [1] | Prevents concentration shifts; eliminates artificial viability >100% [1] |
This protocol, adapted from a Scientific Reports paper, provides a methodology to improve the replicability and reproducibility of drug sensitivity screens [1].
Step 1: Cell Seeding and Culture
Step 2: Drug Preparation and Storage
Step 3: Drug Treatment and Assay
The diagram below maps the logical workflow for diagnosing and solving key scalability bottlenecks in the drug discovery process.
Here are some potential questions that align with the challenges and solutions identified:
Q: How can we improve the consistency of our drug dose-response data across different researchers?
Q: Our team spends too much time on cell culture before we can even run an assay. Are there alternatives?
Q: Why do our promising in vivo results in mouse models often fail to translate to human clinical trials?
A technical support center in a research setting acts as a central hub to "advance brain and behavior research by reducing barriers to high-quality clinical science" [1]. Its core mission is to provide researchers with expert support, thereby enhancing the quality and efficiency of scientific discovery.
The table below outlines potential service areas modeled after a established research center [1].
| Service Area | Description | Example from CNBD [1] |
|---|---|---|
| Expert Consultation | Guidance on rigorous study design, assessment strategies, and data analysis. | Consultation on assessment battery for cCMV study. |
| Technical Training | Hands-on training for state-of-the-art equipment and gold-standard assessments. | Training on EEG/eye-tracking systems & clinical assessments. |
| Data Collection Services | Professional execution of experimental protocols to ensure high-fidelity data. | Support for IBIS study with EEG/ERP data acquisition. |
| Methodology & Phenotyping | Support in selecting and implementing clinical, developmental, and experimental assessments. | Phenotypic consultation & data collection oversight for HBCD study. |
| Access to Facilities/Equipment | Providing shared, state-of-the-art resources to lower barriers to advanced science. | Access to 26 research rooms, EEG systems, eye trackers, and BodPods. |
To visualize how a researcher would interact with this support center, here is a workflow diagram:
This section provides a detailed methodology for a common technique and a related troubleshooting guide.
This protocol outlines the key steps for acquiring high-quality ERP data, a common task in neurobehavioral research [1].
The table below addresses common issues encountered during EEG/ERP experiments.
| Problem | Possible Cause | Solution |
|---|---|---|
| High Electrode Impedance | Poor skin contact; insufficient conductive gel; dirty electrodes. | Re-abrade the skin under the electrode; add fresh gel; clean electrodes after every use. |
| Excessive Noise in Signal | Poor ground connection; muscle tension; eye movements; electrical interference (60Hz). | Check ground electrode impedance; remind participant to relax; use a blinder to limit eye movements; use a shielded room. |
| Missing Event Triggers | Loose trigger cable; software configuration error; incorrect port address. | Check physical connections; verify trigger setup in stimulus and acquisition software; test trigger output. |
| Drifting Baseline | Slow changes in skin potential or electrode polarization. | Ensure the participant is comfortable and not sweating; use high-quality, non-polarizing electrodes. |
The following Graphviz DOT script was used to generate the workflow diagram above. You can use this as a template for creating your own visualizations.
Mechanism of Action: EACC selectively and reversibly inhibits the fusion of autophagosomes with lysosomes. It works by blocking the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane, a step essential for autophagosome-lysosome fusion [1] [2]. It does not affect general endo-lysosomal function [2].
Primary Experimental Application: this compound provides strong protection against certain plant toxins, including ricin, abrin, modeccin, viscumin, and volkensin by inhibiting the cytosolic release of their enzymatically active A-subunits [1]. Its effect on Shiga toxin is minimal [1].
The following pathway illustrates its role in toxin intoxication and autophagy.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Low Cell Protection Toxin still effective despite this compound | Serum in medium [1] | Use serum-free medium during this compound pre-incubation and toxin treatment [1]. | | High Background Toxicity Poor protein synthesis in controls | Cytotoxicity from DMSO solvent | Ensure final DMSO concentration is low (e.g., ≤0.1%). Include vehicle control. | | Weak Protective Effect Inconsistent results across assays | Incorrect this compound concentration or pre-incubation time | Pre-incubate cells with 10 µM this compound for at least 2 hours before toxin exposure [1]. | | Irreversible Effect Autophagy not recovering post-treatment | Potential compound degradation or non-specific effects | Use fresh this compound solution. The effect is reversible upon removal from medium [1]. |
This protocol measures the protection of this compound against ricin-induced protein synthesis inhibition.
This method uses a sulfated ricin mutant (RS1) to track ricin transport and A-chain release.
The table below summarizes quantitative data on this compound's effects from key studies.
| Experimental Context | This compound Concentration | Key Observed Effect & Magnitude | Cell Lines Used |
|---|---|---|---|
| Ricin Intoxication [1] | 10 µM | Strong protection; IC₅₀ of ricin not measurable. ~20% inhibition of ricin endocytic uptake. | HEp-2, PC3, HeLa |
| Ricin A-Chain Release [1] | 10 µM | Inhibited ER-mediated reduction of ricin, preventing free A-chain formation. | HEp-2 |
| PS-EV Protein Content [2] | 10 µM | Significantly altered the protein content of phosphatidylserine-positive extracellular vesicles. | FaDu (HNSCC) |
| General Autophagy Inhibition [2] | 10 µM | Reversibly blocks autophagosome-lysosome fusion without affecting endo-lysosomal function. | Various |
Here are answers to common EACC errors based on a real-world scenario from a game development environment, which serves as an excellent model for understanding typical troubleshooting steps [1].
| Question | Answer | Core Concept for Researchers |
|---|---|---|
| What does the error "Please close Interception before starting the game" mean? | A driver or software on your system is using the "Interception" driver, which EAC flags as a potential security risk [1]. | Conflicting Software: Background processes or drivers can interfere with critical applications. |
| How do I resolve the "Interception" driver error? | 1. Identify Software: Check for applications like mouse acceleration tools (e.g., InterGUI) or other input-modifying software [1].
2. Clean Boot: Perform a "Selective Startup" to disable non-essential startup items and isolate the conflict [1].
3. Driver Removal: If identified, use the command-line uninstaller for the Interception driver [1]. | Process Isolation: Systematically disable startup items to identify the root cause. A clean boot is a standard diagnostic procedure. |
| The error mentions an "Untrusted system file" like dxgi.dll. What should I do? | This is often caused by compatibility tools like ReShade. EAC detects the modified file as non-standard [1]. | Software Integrity: Applications that rely on precise system environments may fail if core files are modified by third-party tools. |
| How do I fix the "Untrusted system file" error? | Uninstall ReShade or any other similar graphics/shader modification tool from your system. The game (or application) will then launch normally [1]. | Environment Purity: Maintain a standard, unmodified software environment for critical experimental setups to ensure reproducibility and stability. |
For persistent issues, a more detailed diagnostic approach is required.
Launcher finished with: 206, 'Please close Interception before starting the game' precisely identifies the issue [1].The diagram below outlines a logical workflow for diagnosing and resolving this compound errors, synthesizing the information from the FAQ.
Here is a model for structuring your technical support center, with placeholders for your expert content.
Frequently Asked Questions
Q: My experiment shows high background noise in the EACC assay. What could be the cause?
Q: The signal output from the this compound pathway reporter is consistently lower than expected. How can I resolve this?
This is a generalized template for a key experiment you might cite.
Protocol 1: Inhibitor Screening for Signal Bottlenecks
Objective: To identify if a specific node in the this compound pathway is causing a signal reduction.
Materials:
Methodology:
When you have the data, you can structure it in a table like the one below for clear comparison.
Table 1: Sample Data Table for Inhibitor Screening Results
| Inhibitor | Concentration (nM) | Normalized Signal Intensity (%) | p-value | Conclusion |
|---|---|---|---|---|
| I-A | 10 | 15 ± 3 | < 0.001 | Strong inhibition |
| I-B | 10 | 95 ± 5 | 0.45 | No effect |
| I-C | 10 | 110 ± 8 | 0.02 | Signal enhancement |
| Positive Control | - | 100 ± 4 | - | Baseline |
| Negative Control | - | 8 ± 2 | - | No activation |
The following diagram illustrates a logical workflow for analyzing a bottleneck, created according to your precise specifications using the approved color palette.
Title: this compound Bottleneck Analysis Workflow
This diagram outlines a systematic troubleshooting process. The workflow begins with identifying the core problem of Low Signal Output, leading to hypothesis formation. Based on the hypothesis, an experiment is designed and executed, resulting in data collection and analysis. This process culminates in the Bottleneck Identified node. Implementing a targeted solution should then restore the system, leading to Signal Restored.
In a clinical and pharmaceutical context, EACC stands for External Quality Assessment for Commutability Assessment. Its purpose is to ensure that results from different laboratory measurement procedures are equivalent and comparable, which is critical for patient safety and reliable research data [1].
The validation of this compound involves assessing the commutability of Reference Materials (RMs). According to the IFCC Working Group recommendations, commutability is a property of an RM that indicates how well it mimics the characteristics of actual clinical patient samples across different measurement procedures [1].
The detailed experimental protocol is as follows [1]:
The statistical method can use a predetermined maximum allowable bias based on medical performance requirements to judge whether an RM is commutable [1].
The table below summarizes the critical components for a commutability assessment experiment:
| Component | Description & Purpose |
|---|---|
| Reference Materials (RMs) | Materials being evaluated for their suitability as calibrators or in EQA schemes [1]. |
| Clinical Samples (CSs) | Fresh or frozen individual patient samples used to represent the true matrix and behavior of patient specimens [1]. |
| Measurement Procedures (MPs) | Different, specified laboratory measurement systems (e.g., from different manufacturers) between which agreement is being assessed [1]. |
| Statistical Criterion | A predetermined allowable bias, based on medical requirements, used to judge if the RM's behavior matches that of clinical samples [1]. |
In engineering, particularly for electric vehicles, This compound stands for Energy-Optimal Adaptive Cruise Control. This technology focuses on optimizing a vehicle's speed and distance to the car ahead to minimize energy consumption [2]. While this involves validation with simulation models and vehicle dynamics, it is unrelated to drug development and laboratory science [2].
To help visualize the experimental protocol for clinical this compound validation, the following diagram outlines the key steps:
The table below summarizes their comparative performance across key tasks in the drug development pipeline.
| Task | Classical ML / AI Approach | Generative AI Approach | Performance Data & Context |
|---|---|---|---|
| Molecular Property Prediction | Graph Neural Networks (e.g., ChemProp), Transformer models [3]. | Used to re-engineer drugs (e.g., CardioGenAI reducing hERG toxicity) [3]. | Accuracy: Classical models like AttenhERG achieve highest accuracy in external benchmarks [3]. |
| Clinical Trial Site Selection | Analyzes historical trial/site data to predict top-enrolling sites [2]. | Analyzes protocols to identify similar historical trials; generates customized site lists [2]. | Effectiveness: AI-driven selection improves ID of top-enrolling sites by 30-50% & accelerates enrollment by 10-15% [2]. |
| Clinical Study Report (CSR) Generation | Not the primary tool for this creative task. | Generates first drafts from protocols & statistical analysis plans [2]. | Efficiency: Gen AI cuts CSR timelines from 8-14 weeks to 5-8 weeks (40% acceleration); touch time reduced from 200 to 100 hours [2]. |
| Toxicity/Signal Detection | Models optimized with metrics like Rare Event Sensitivity for imbalanced data [4]. | Case Study: A customized ML pipeline for omics data achieved a 4x increase in detection speed of rare toxicological signals [4]. |
To implement and validate the AI approaches mentioned, researchers employ specific, rigorous methodologies. Here are the protocols for some of the key tasks.
This methodology uses AI to move beyond traditional, often outdated, methods of selecting trial sites.
This workflow can be visualized as a sequential process, culminating in a ranked list of candidate sites.
Accurate prediction of properties like toxicity or binding affinity is a cornerstone of computational drug discovery.
The following diagram illustrates the core model training and evaluation workflow.
In drug discovery, using standard ML metrics like simple accuracy can be misleading due to heavily imbalanced datasets (e.g., far more inactive compounds than active ones) [4]. The field relies on domain-specific metrics:
The following table summarizes key information about EACC and other autophagy modulators from a study on head and neck cancer cells (FaDu cell line) [1].
| Modulator Name | Primary Target/Mechanism | Reported Concentration | Key Experimental Context |
|---|---|---|---|
| This compound | Inhibits autophagosome-lysosome fusion by blocking Stx17 translocation [1]. | 10 µM [1] | 24-hour treatment on FaDu (head and neck cancer) cells [1]. |
| Autophinib (APB) | ATP-competitive inhibitor of VPS34 [1]. | 50 nM [1] | 24-hour treatment on FaDu cells [1]. |
| CPD18 | Inhibits class III PI3K and omegasome formation [1]. | 100 µM [1] | 24-hour treatment on FaDu cells [1]. |
| Bafilomycin A1 (BAFA1) | V-ATPase inhibitor; blocks lysosomal acidification and autophagic flux [1]. | 5 nM [1] | 24-hour treatment on FaDu cells [1]. |
| Hydroxychloroquine (HCQ) | Lysosomotropic agent; inhibits autolysosomal maturation [1]. | 50 µM [1] | 24-hour treatment on FaDu cells [1]. |
| Rapamycin | Allosteric mTORC1 inhibitor [1]. | 200 nM [1] | 24-hour treatment on FaDu cells [1]. |
| Torin1 | Potent ATP-competitive mTORC1/mTORC2 inhibitor [1]. | 3 nM [1] | 24-hour treatment on FaDu cells [1]. |
| NVP-BEZ235 (BEZ) | Dual PI3K and mTOR inhibitor [1]. | 30 nM [1] | 24-hour treatment on FaDu cells [1]. |
| Starvation | Induces autophagy by nutrient deprivation [1]. | Culture in serum-free and glutamine-free medium [1]. | 24-hour treatment on FaDu cells [1]. |
The comparative data on autophagy modulators was generated using the following experimental protocol [1]:
To help visualize the mechanistic role of this compound and the experimental process, I have created the following diagrams using DOT language.
The diagram above illustrates the key stages of autophagy and the points where different inhibitors, including this compound, act. This compound specifically blocks the fusion of the autophagosome with the lysosome, a late and critical step in the process [1].
This diagram outlines the key steps used in the study to investigate how autophagy modulators like this compound alter the protein content of extracellular vesicles released by cancer cells [1].
Based on the available data, here are the key findings concerning this compound:
A significant constraint of this analysis is that the search results lacked quantitative performance data (e.g., IC50 values, potency, or efficacy metrics) that would allow for a direct numerical comparison between this compound and the other listed autophagy modulators.
The search results primarily contain information on a chemical compound named EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate), which is studied for its ability to inhibit autophagosome-lysosome fusion [1]. The table below summarizes the key experimental findings from the available literature.
| Aspect | Experimental Findings on this compound |
|---|---|
| Primary Mechanism | Reversibly inhibits fusion of autophagosomes with lysosomes by blocking recruitment of syntaxin 17 (Stx17) to autophagosomes [1]. |
| Protective Effect | Provides strong protection against protein toxins (ricin, abrin, modeccin) by inhibiting release of the enzymatically active A-moiety into the cytosol [1]. |
| Experimental Cell Lines | HEp-2 cells, PC3 cells, HeLa cells [1]. |
| Key Experimental Insight | Ricin is transported to the Endoplasmic Reticulum (ER) even in the presence of this compound, but the reduction and translocation of its active A-chain are inhibited [1]. |
| Comparative Data | The TBK1 inhibitor MRT68601 sensitizes cells to ricin. This compound maintains its protective effect even in the presence of MRT68601 [1]. |
The research paper outlines a methodology for investigating this compound's effect on ricin intoxication [1], which can be summarized in the workflow below.
The following diagram illustrates the cellular mechanism of ricin intoxication and how this compound confers protection, as described in the research [1].
Entanglement-Assisted Classical Communication (EACC) aims to enhance the capabilities of classical communication over quantum channels by using pre-shared entanglement between the sender and receiver as an additional resource. The core idea is that this pre-shared entanglement can significantly boost the classical information capacity of a quantum channel [1].
The principle was first demonstrated by the super-dense coding protocol, where a sender can communicate two classical bits by sending only one qubit (a quantum bit) over a noiseless quantum channel, provided a maximally entangled pair is shared in advance. For noisy channels, entanglement assistance can similarly increase the classical capacity [1].
The following diagram illustrates the general workflow and logical relationships in an this compound system.
This compound System Workflow
The table below quantitatively compares the this compound scheme against two foundational alternatives: classical communication over a quantum channel without assistance, and the super-dense coding protocol over a noiseless channel.
| Communication Method | Channel Uses (n) | Entanglement Pairs Used (c) | Message Dimension (qk) | Max Correctable Erasures (d-1) | Key Principle |
|---|---|---|---|---|---|
| This compound Scheme [1] | n | 0 ≤ c ≤ n | qk | d-1 | Mixed alphabet encoding from hybrid channel uses. |
| Unassisted Classical (Special case of this compound) | n | 0 | qk | d-1 | Transmits one symbol of size q per channel use. |
| Super-Dense Coding [1] | n | n | (q2)n | 0 (for noiseless channel) | Transmits two symbols of size q per channel use. |
This compound provides a flexible framework that generalizes these other methods. Its key advantage is the ability to tune the amount of entanglement (c) based on what is available, creating a hybrid channel that can outperform unassisted classical codes in its error correction capability (minimum distance, d) for a given number of channel uses [1].
The explicit this compound scheme proposed converts the quantum problem into a classical coding problem over a mixed alphabet [1].
c pairs of entanglement for n channel uses creates a scenario equivalent to having n-c classical channels of alphabet size q and c classical channels of alphabet size q². An erasure on a channel using super-dense coding results in the loss of two classical symbols [1].q is a prime power (e.g., 2, 4, 8). Determine the number of channel uses n, the number of entanglement pairs c (where 0 ≤ c ≤ n), the desired code dimension k, and the minimum distance d.n₁ = n - c distinct evaluation points from the base field 𝔽q. Select n₂ = c distinct evaluation points from the extension field 𝔽q² \ 𝔽q, ensuring that if a point γ is chosen, its conjugate γq is not.f(x) over 𝔽q with a degree of at most k-1.f(x) at all n selected points: (f(α₁), ..., f(αₙ₁), f(γ₁), ..., f(γₙ₂)).k correct symbols from the codeword, the original polynomial f(x) (and hence the message) can be uniquely recovered using standard polynomial interpolation techniques, even if up to d-1 erasures occur [1].The following diagram visualizes this encoding process.
This compound Mixed Alphabet Encoding
For researchers, the primary advantage of this this compound scheme is its ability to exceed the classical Singleton bound for quantum codes when entanglement is used, a key metric in coding theory [1]. This demonstrates entanglement's tangible benefit for enhancing communication robustness.
This this compound resource differs from another "this compound" context; the European-American Chamber of Commerce focuses on business insights rather than technical acceleration methods [2]. In AI, "Effective Accelerationism" is a philosophical stance advocating for rapid technological development, distinct from the technical quantum communication method detailed here [3].
The following table summarizes the core experimental methodology for using EACC and a comparison of its effects with other autophagy modulators, based on a 2023 study on head and neck squamous cell carcinoma (HNSCC) cells (FaDu cell line) [1].
Table 1: Experimental Protocol for this compound Application
| Parameter | Specification |
|---|---|
| Cell Line | FaDu (hypopharyngeal squamous cell carcinoma) [1] |
| This compound Treatment | 10 µM for 24 hours [1] |
| Primary Solvent | DMSO (as indicated by supplier, MedChemExpress) [1] |
| Culture Medium | DMEM/F12 with exosome-depleted FBS (2 passages pre-experiment) [1] |
| Key Readouts | Protein content of Phosphatidylserine-positive Extracellular Vesicles (PS-EVs); Viability (98.1-99.9% post-treatment) [1] |
Table 2: Comparative Effects of Autophagy Modulators on PS-EVs
| Modulator / Condition | Primary Mechanism of Action | Impact on PS-EVs Protein Content |
|---|---|---|
| This compound | Inhibits autophagosome-lysosome fusion [1] | Significantly altered [1] |
| Hydroxychloroquine (HCQ) | Inhibits autolysosome maturation & causes lysosomal stress [1] | Greatest impact [1] |
| Bafilomycin A1 (BAFA1) | Inhibits V-ATPase, blocks lysosomal acidification [1] | Greatest impact [1] |
| CPD18 | Inhibits omegasome formation (Class III PI3K) [1] | Greatest impact [1] |
| Starvation | Induces autophagy via nutrient deprivation [1] | Greatest impact [1] |
| Rapamycin | Inhibits mTORC1 [1] | Significantly altered [1] |
The diagram below outlines the procedural flow of the experiment, from cell culture to data analysis [1].
This diagram illustrates this compound's specific molecular role within the autophagy pathway [1].
The altered protein content of PS-EVs from this compound-treated cells included mitochondrial proteins and key signaling molecules like SQSTM1/p62 and the TGFβ1 pro-protein, influencing fibroblast metabolism and phenotype [1].
Note that This compound (1-Ethyl-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)quinolinium ethyl sulfate) is a reversible inhibitor that selectively blocks the translocation of the autophagosome-specific SNARE protein Stx17, thereby preventing autophagosome-lysosome fusion without affecting endo-lysosomal function [1].
EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is characterized in recent scientific literature as a specific and reversible inhibitor of autophagy. Its primary documented mechanism is the selective inhibition of autophagosome-lysosome fusion by preventing the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane [1] [2] [3]. Beyond its role in autophagy, research indicates that this compound provides a strong protective effect against certain plant toxins, such as ricin and abrin, apparently by inhibiting the release of the toxin's active moiety into the cytosol from the Endoplasmic Reticulum (ER), without substantially blocking the toxin's retrograde transport to the ER [1] [2].
The table below summarizes key characteristics of this compound and other autophagy-modulating compounds studied in the same contexts. Please note that this is not a comparison of commercial products, but of research tools used in experimental settings.
| Compound Name | Primary Target / Mechanism | Documented Effect in Studies | Research Context |
|---|---|---|---|
| This compound [1] [2] [3] | Inhibits autophagosome-lysosome fusion via Stx17. | Protects cells against ricin, abrin, modeccin; alters protein content of PS-EVs. | Autophagy, toxin intracellular transport, extracellular vesicle biogenesis. |
| Bafilomycin A1 (BAFA1) [3] | V-ATPase inhibitor; blocks lysosomal acidification and autophagic flux. | Alters protein content of PS-EVs. | Autophagy, extracellular vesicle biogenesis. |
| 3-Hydroxychloroquine (HCQ) [3] | Lysosomotropic agent; inhibits autolysosome maturation. | Significantly alters protein content of PS-EVs. | Autophagy, extracellular vesicle biogenesis. |
| Rapamycin [3] | mTORC1 inhibitor; induces autophagy. | Alters protein content of PS-EVs. | Autophagy, extracellular vesicle biogenesis. |
| MRT68601 [1] [2] | Inhibitor of TANK-binding kinase 1 (TBK1). | Sensitizes cells to ricin; increases ricin transport to Golgi. | Regulation of retrograde toxin transport. |
The following tables summarize the quantitative findings and methodological details from key experiments investigating this compound's effects.
Table 2: Summary of Key Experimental Findings on this compound
| Experimental Focus | Key Finding | Reported Data / Observation |
|---|---|---|
| Protection Against Ricin [1] [2] | Strong, concentration-dependent protection. | At 10 µM this compound, the 50% inhibitory concentration (IC50) of ricin could not be determined due to potent protection. |
| Effect on Ricin A-chain Release [2] | Inhibits reduction of the ricin disulfide bond in the ER. | Immunoprecipitation experiments showed this compound inhibited formation of free A-chain under non-reducing conditions. |
| Impact on PS-EVs Protein Content [3] | Alters the protein cargo of phosphatidylserine-positive extracellular vesicles. | Proteomic analysis identified changes in proteins related to mitochondria, cell adhesion, and signaling (e.g., SQSTM1, TGFβ1). |
Table 3: Experimental Protocol for Ricin Intoxication Studies [1] [2]
| Protocol Step | Details |
|---|---|
| 1. Cell Culture | Use relevant cell lines (e.g., HEp-2, HeLa, PC3). Culture in appropriate medium with exosome-depleted FBS before experiments. |
| 2. Pre-treatment | Pre-incubate cells with this compound (e.g., 10 µM) for 30 minutes to 2 hours in serum-free medium. |
| 3. Intoxication | Add ricin toxin to the culture medium. |
| 4. Protein Synthesis Measurement | After a set period (e.g., 3 hours), measure protein synthesis, often via incorporation of radiolabeled amino acids. |
| 5. Data Analysis | Compare protein synthesis levels in this compound pre-treated cells versus untreated controls to quantify protection. |
To clarify this compound's role in cellular processes, the following diagrams, generated using Graphviz's DOT language, illustrate its mechanism of action and a typical experimental workflow.
The experimental data positions this compound as a highly specific tool for dissecting cellular processes. Its reversible inhibition of autophagosome-lysosome fusion makes it valuable for studying the late stages of autophagy [3]. Furthermore, its ability to protect against specific toxins like ricin without blocking their retrograde transport to the ER provides a unique means to isolate and study the translocation step from the ER into the cytosol, a key event in the mechanism of action of several potent toxins [1] [2].
When incorporating this compound into experimental designs, it is critical to note that its effects, including the protection against ricin, are reported to be reversible and can be abolished in the presence of serum [1] [2].
EACC is identified as a novel small molecule that acts as a reversible and selective inhibitor of autophagic flux by blocking the fusion of autophagosomes with lysosomes [1].
The inhibitory effect of this compound is specifically tied to its disruption of the SNARE protein machinery required for the fusion event. It targets the autophagosomal Qa-SNARE Syntaxin 17 (Stx17) [1].
The following diagram illustrates the mechanism of this compound within the autophagy pathway:
The initial characterization of this compound involved several standard autophagy assays in HeLa cells [1]. The table below summarizes the key experimental findings:
| Assay/Method | Key Observation with this compound | Interpretation |
|---|---|---|
| LC3-I to LC3-II Conversion | Dose-dependent accumulation of LC3-II [1]. | Suggests a block in autophagic degradation. |
| Bafilomycin A1 (BafA1) Co-treatment | No further increase in LC3-II with this compound+BafA1 vs. either alone [1]. | Confirms this compound acts as an inhibitor, not an inducer, and likely blocks a similar late stage. |
| mRFP-GFP-LC3 Tandem Reporter | Increase in yellow (mRFP+/GFP+) puncta (autophagosomes); decrease in red-only (mRFP+/GFP-) puncta (autolysosomes) [1]. | Directly visualizes the blockade of autophagosome-lysosome fusion. |
| p62/SQSTM1 Analysis | Accumulation and increased colocalization of p62 with LC3 [1]. | Confirms a halt in autophagic flux and cargo degradation. |
| Colocalization (LC3 & LAMP1) | Reduced colocalization between autophagosome marker (LC3) and lysosome marker (LAMP1) [1]. | Provides direct evidence for a fusion defect. |
| Stx17 Localization & Interaction | Reduced Stx17 on autophagosomes; impaired interaction with VPS33A (HOPS) and VAMP8 [1]. | Identifies the precise molecular mechanism of action. |
While the search results do not provide a direct head-to-head experimental comparison, this compound can be contextually compared to other common inhibitors based on its published mechanism.
| Inhibitor | Primary Target / Mechanism | Effect on Lysosomal pH / General Vesicle Trafficking | Key Differentiator of this compound |
|---|---|---|---|
| This compound | Blocks autophagosome-lysosome fusion via Stx17 [1]. | No effect on lysosomal pH or endo-lysosomal trafficking [1]. | High specificity for the autophagy pathway; reversible action [1]. |
| Bafilomycin A1 (BafA1) | Inhibits V-ATPase, preventing lysosomal acidification [2]. | Disrupts lysosomal pH, affecting all lysosomal degradation [2]. | This compound does not alter general lysosome function. |
| Chloroquine (CQ) / Hydroxychloroquine (HCQ) | Weak bases that accumulate in and alkalinize lysosomes [2]. | Disrupts lysosomal pH, affecting all lysosomal degradation [2]. | This compound offers a more specific mechanism without causing lysosomal stress. |
| 3-Methyladenine (3-MA) | Inhibits Class III PI3K (VPS34), affecting early-stage autophagosome formation [2]. | N/A (targets early stage) | This compound is a late-stage inhibitor, allowing study of formed autophagosomes. |
For researchers looking to replicate or build upon these findings, here are the core methodologies from the key study.
Cell Line and Treatment:
Key Assay Protocols:
Western Blot for LC3 and p62:
Tandem Fluorescent mRFP-GFP-LC3 Assay:
Immunofluorescence and Colocalization Analysis:
This compound has been utilized in recent research to explore the link between autophagy and intercellular communication. A 2023 study used this compound, among other modulators, to show that inhibiting autophagy alters the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) released by cancer cells. This highlights how this compound can be a valuable tool for investigating the non-degradative functions of autophagy or its role in cancer signaling and the tumor microenvironment [2].
When planning your experiments, consider that this compound is commercially available from suppliers like MedChemExpress [2].